Evidence Item 1: Furo[3,2-b]pyridine Scaffold CLK Selectivity – MU1210 Benchmark and Implications for N-Substituted Analogs
The furo[3,2-b]pyridine-2-carboxamide scaffold has been validated through the development of MU1210, a state-of-the-art chemical biology probe. MU1210 inhibits CLK1 with IC50 = 8 nM, CLK2 with IC50 = 20 nM, and CLK4 with IC50 = 12 nM, while showing >375-fold selectivity over CLK3 (IC50 > 3000 nM) [1]. This selectivity window is intrinsic to the furo[3,2-b]pyridine core and the specific 2-carboxamide N-substitution pattern. Published SAR demonstrates that modification of the N-substituent on the 2-carboxamide significantly alters the CLK vs. HIPK selectivity profile; 3,5-disubstituted furo[3,2-b]pyridines with optimized N-substituents achieve IC50 < 50 nM against CLK and HIPK targets [2]. N-(4,4-difluorocyclohexyl)furo[3,2-b]pyridine-2-carboxamide positions the 4,4-difluorocyclohexyl group at this critical N-substitution site, where fluorination is expected to influence both potency and selectivity through electronic and conformational effects.
| Evidence Dimension | Kinase inhibitory potency and selectivity (CLK1/CLK2/CLK4 vs. CLK3) |
|---|---|
| Target Compound Data | Not directly assayed in published studies; N-(4,4-difluorocyclohexyl) substituent occupies the critical 2-carboxamide position known to modulate CLK/HIPK selectivity |
| Comparator Or Baseline | MU1210 (3,5-disubstituted furo[3,2-b]pyridine-2-carboxamide): CLK1 IC50 = 8 nM, CLK2 IC50 = 20 nM, CLK4 IC50 = 12 nM, CLK3 IC50 > 3000 nM [1] |
| Quantified Difference | Selectivity ratio CLK3/CLK1 > 375-fold for MU1210; class-level expectation of comparable selectivity for optimized N-substituted furo[3,2-b]pyridine-2-carboxamides |
| Conditions | LanthaScreen Eu kinase binding assay (Invitrogen); recombinant human CLK1, CLK2, CLK4, CLK3 catalytic domains; ATP at KM concentration [1] |
Why This Matters
For procurement decisions in kinase inhibitor discovery programs, the furo[3,2-b]pyridine-2-carboxamide scaffold's established CLK selectivity provides a validated starting point that alternative scaffolds (e.g., indole- or quinoline-based CLK inhibitors) lack with comparable selectivity margins.
- [1] Němec, V., Maier, L., Berger, B.-T., Chaikuad, A., Drápela, S., Souček, K., Knapp, S., & Paruch, K. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry, 215, 113299. doi:10.1016/j.ejmech.2021.113299 View Source
- [2] Němec, V., Hylsová, M., Maier, L., Flegel, J., Sievers, S., Ziegler, S., Schröder, M., Berger, B.-T., Chaikuad, A., Valčíková, B., Uldrijan, S., Drápela, S., Souček, K., Waldmann, H., Knapp, S., & Paruch, K. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062–1066. doi:10.1002/anie.201810312 View Source
